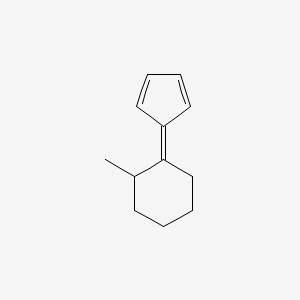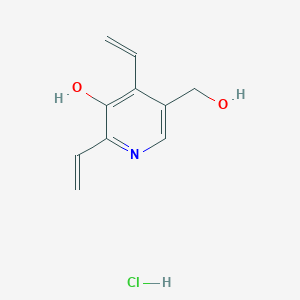
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of ethenyl groups, a hydroxymethyl group, and a pyridin-3-ol core. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride typically involves multi-step organic reactions. One common approach is:
Starting Material: The synthesis begins with a pyridine derivative.
Functional Group Introduction: Ethenyl groups are introduced through a reaction such as the Heck reaction, where a palladium catalyst is used to couple an alkene with the pyridine ring.
Hydroxymethyl Group Addition: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.
Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products
Oxidation: 2,4-Bis(ethenyl)-5-(carboxyl)pyridin-3-ol.
Reduction: 2,4-Bis(ethyl)-5-(hydroxymethyl)pyridin-3-ol.
Substitution: 2,4-Bis(ethenyl)-5-(hydroxymethyl)-6-chloropyridin-3-ol.
Aplicaciones Científicas De Investigación
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride involves its interaction with specific molecular targets. The ethenyl groups may facilitate binding to enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Bis(ethenyl)-5-(methyl)pyridin-3-ol: Lacks the hydroxymethyl group.
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-one: Contains a ketone group instead of a hydroxyl group.
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride is unique due to the combination of ethenyl and hydroxymethyl groups on the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propiedades
Número CAS |
60331-28-4 |
|---|---|
Fórmula molecular |
C10H12ClNO2 |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
2,4-bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-3-8-7(6-12)5-11-9(4-2)10(8)13;/h3-5,12-13H,1-2,6H2;1H |
Clave InChI |
UNPDDDOXEXHNDV-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C(=NC=C1CO)C=C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)

![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)


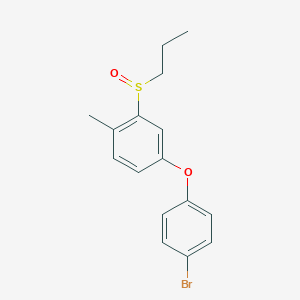
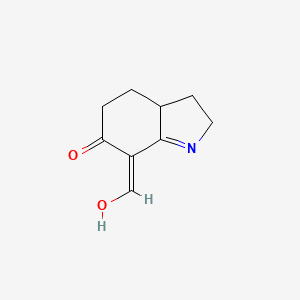
![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)
![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)

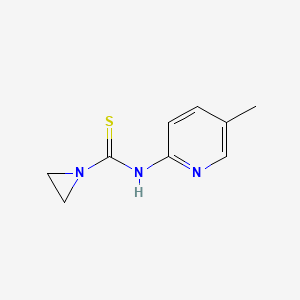
![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
